Welcome to the BenchChem Online Store!
molecular formula C12H15NO3 B1415165 Ethyl 2-(indolin-4-yloxy)acetate CAS No. 947382-57-2

Ethyl 2-(indolin-4-yloxy)acetate

Cat. No. B1415165
M. Wt: 221.25 g/mol
InChI Key: BGXHIDHBBYHEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08642785B2

Procedure details

To a solution of commercially available 4-hydroindole (compound 1, 0.226 g, 1.7 mmol) and potassium carbonate (0.704 g, 5.1 mmol) in acetone was added ethyl bromoacetate (0.3 mL, 2.6 mmol). The reaction mixture was stirred at RT for 18 h, and then filtered. The solvent was removed and the green oil was purified by flash chromatography [hexanes-ethyl acetate (4:1)] to give ethyl(indol-4-yloxy)acetate. NMR: δ (300 MHz, CDCl3) 8.2 (br s, 1H), 7.13 (dd, J=5.6, 2.3 Hz, 1H), 7.1-7.06 (m, 2H), 6.73 (t, J=2.4 Hz), 6.43 (dd, J=5.9, 2.7 Hz, 1H), 4.78 (s, 2H), 4.28 (q, J=7.4 Hz, 2H), 1.31 (t, J=7.4 Hz, 3H). To a solution of this indole in acetic acid (10 mL) was added sodium cyanoborohydride (0.302 g, 4.8 mmol) as a solid. The reaction mixture was stirred at RT for 18 h, then neutralized with aqueous sodium bicarbonate and extracted with diethyl ether. The solvent was removed to give compound 2a (0.308 g, 88% yield) as a colorless oil. NMR: δ (300 MHz, CDCl3) 6.98 (d, J=7.9 Hz, 1H), 6.39 (t, J=7.9 Hz, 1H), 6.18 (d, J=7.9 Hz, 1H), 4.62 (s, 2H), 4.28 (q, J=7.0, Hz, 2H), 3.58 (t, J=8.4 Hz, 2H), 3.07 (t, J=8.4 Hz, 2H), 1.30 (t, J=7.0 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.302 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[CH2:5][O:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[CH:9]=[CH:10][NH:11]2)[CH3:2].C([BH3-])#N.[Na+].C(=O)(O)[O-].[Na+]>C(O)(=O)C>[CH2:1]([O:3][C:4](=[O:16])[CH2:5][O:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[CH2:9][CH2:10][NH:11]2)[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(COC1=C2C=CNC2=CC=C1)=O
Name
Quantity
0.302 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(COC1=C2CCNC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.308 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.